Intracellular Half-Life of 3TC-TP (17.7 h) vs. Zidovudine-TP (9.1 h) in Human PBMCs Enables Different Dosing Regimen Design
In a direct crossover study in HIV-infected adolescents receiving both zidovudine (ZDV) and lamivudine (3TC), the intracellular half-life of the active triphosphate metabolites were directly compared within the same patient cohort. The population estimated half-life for 3TC-TP was 17.7 ± 2.8 h, which was significantly longer than the 9.1 ± 0.859 h observed for ZDV-TP [1]. This near two-fold difference in intracellular persistence has direct implications for dosing frequency and for interpreting the duration of antiviral effect in cell-based assays.
| Evidence Dimension | Intracellular half-life of active triphosphate metabolite |
|---|---|
| Target Compound Data | 17.7 ± 2.8 h (3TC-TP) |
| Comparator Or Baseline | 9.1 ± 0.859 h (ZDV-TP) |
| Quantified Difference | 1.94-fold longer half-life for 3TC-TP |
| Conditions | Peripheral blood mononuclear cells (PBMCs) from HIV-infected adolescents (12-24 years) receiving oral ZDV (600 mg/day) and 3TC (300 mg/day) in a crossover design; intracellular mono-, di-, and triphosphates measured via validated assay. |
Why This Matters
The substantially longer intracellular half-life of 3TC-TP supports once-daily dosing regimens and dictates the duration of drug washout periods in cellular assays, which cannot be assumed for analogs with shorter half-lives.
- [1] Flynn PM, Rodman J, Lindsey JC, et al. Intracellular pharmacokinetics of once versus twice daily zidovudine and lamivudine in adolescents. Antimicrob Agents Chemother. 2007;51(10):3516-3522. View Source
